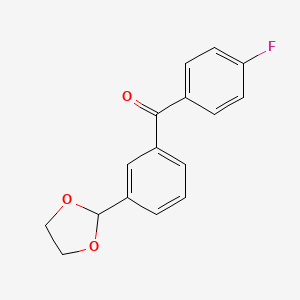

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Description

BenchChem offers high-quality 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUXEKOZLLXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645062 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-27-6 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural features, including a fluorinated benzophenone core and a dioxolane moiety. This document outlines a strategic approach to its synthesis, purification, and rigorous characterization using modern analytical techniques. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided, along with an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that is prevalent in numerous biologically active molecules and functional materials.[1][2] The incorporation of a fluorine atom into the benzophenone structure can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and photophysical characteristics.[3] Furthermore, the presence of a 1,3-dioxolane group serves as a versatile protecting group for a carbonyl functionality, allowing for selective chemical transformations at other positions of the molecule.[4] 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone combines these features, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.[5][6] A thorough characterization of this compound is paramount for its effective utilization in these fields. This guide provides a detailed roadmap for its synthesis and characterization.

Synthesis and Purification

The synthesis of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone can be strategically designed to ensure high purity and yield. A plausible and efficient synthetic route involves a multi-step process, beginning with the protection of a commercially available aldehyde, followed by a Grignard reaction and subsequent oxidation.

Synthetic Strategy: A Self-Validating Approach

The chosen synthetic pathway is designed to be self-validating by incorporating purification and characterization steps at each stage to confirm the identity and purity of the intermediates. This iterative process minimizes the risk of carrying impurities into the final product.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US20200223861A1 - Solid Forms of 3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione - Google Patents [patents.google.com]

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone (C₁₆H₁₃FO₃), a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and the interpretation of spectral features, ensuring a self-validating system of protocols and analysis. Each section includes detailed, field-proven methodologies, data interpretation grounded in structural-spectral correlations, and visual aids to facilitate understanding.

Introduction and Molecular Overview

The precise structural elucidation and purity assessment of chemical entities are foundational to modern drug discovery and materials science. 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a benzophenone derivative featuring two key functionalities: a fluorinated aromatic ring, common in bioactive molecules for its ability to modulate metabolic stability and binding affinity, and a dioxolane group, which typically serves as a protecting group for an aldehyde. The robust characterization of this compound is therefore critical for ensuring the integrity of subsequent synthetic steps and the quality of the final product.

This guide employs a multi-technique spectroscopic approach to build a complete and validated structural profile of the molecule. By correlating data from orthogonal analytical methods, we establish an unambiguous chemical identity.

Molecular Structure

The chemical structure of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone consists of a central carbonyl group linking a 4-fluorophenyl ring and a 3-(1,3-dioxolan-2-yl)phenyl ring.

Caption: Molecular structure of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for many organic compounds and its residual proton signal is well-documented[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm)[1].

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16 (adjust as needed for signal-to-noise ratio).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the key protons in the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-Ar (Fluorophenyl) | 7.80 - 7.90 | dd (or m) | 2H |

| H-Ar (Fluorophenyl) | 7.15 - 7.25 | t (or m) | 2H |

| H-Ar (Dioxolane-Ph) | 7.50 - 7.80 | m | 4H |

| H-Acetal (CH) | 5.85 | s | 1H |

| H-Dioxolane (CH₂) | 4.05 - 4.20 | m | 4H |

In-depth Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 7.1-7.9 ppm): The spectrum is expected to show complex signals for the eight aromatic protons.

-

The two protons ortho to the carbonyl group on the 4-fluorophenyl ring are the most deshielded due to the anisotropic effect of the C=O group and will appear as a multiplet (likely a doublet of doublets) around δ 7.80-7.90 ppm[2].

-

The two protons ortho to the fluorine atom will appear further upfield, around δ 7.15-7.25 ppm, and will show coupling to both the adjacent protons and the fluorine atom, likely resulting in a triplet-like pattern[2].

-

The four protons on the 1,3-disubstituted ring will present as a complex multiplet between δ 7.50 and 7.80 ppm. The substitution pattern breaks the symmetry, leading to distinct signals for each proton.

-

-

Acetal Proton (δ ~5.85 ppm): The single proton of the acetal methine group (O-CH-O) is highly characteristic. It is expected to appear as a sharp singlet around δ 5.85 ppm. Its deshielded nature is due to being bonded to two electronegative oxygen atoms.

-

Dioxolane Protons (δ ~4.1 ppm): The four protons of the ethylene glycol moiety of the dioxolane ring are chemically equivalent in a rapidly conformationally averaging system and are expected to produce a multiplet around δ 4.05-4.20 ppm[3][4]. This signal integrates to 4H, confirming the presence of the intact dioxolane ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, switching to the ¹³C nucleus observe channel.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Note |

| Carbonyl (C=O) | ~195.0 | Quaternary, weak signal |

| C-F (Fluorophenyl) | ~165.0 | Doublet (¹J_CF ≈ 250 Hz) |

| C-Ar (Quaternary) | 130.0 - 140.0 | 3 signals, weak intensity |

| C-Ar (CH) | 128.0 - 133.0 | Multiple signals, including C-F couplings |

| Acetal (O-CH-O) | ~103.0 | |

| Dioxolane (O-CH₂-CH₂-O) | ~65.0 |

In-depth Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~195.0 ppm): The benzophenone carbonyl carbon is highly deshielded and appears far downfield, typically around 195 ppm[5]. As a quaternary carbon, its signal is expected to be of low intensity due to a long relaxation time.

-

Aromatic Region (δ 128-166 ppm):

-

The most downfield aromatic signal belongs to the carbon directly bonded to fluorine (C-F) at ~165 ppm. This signal will exhibit a large one-bond coupling constant (¹J_CF) of approximately 250 Hz, appearing as a doublet in a proton-coupled spectrum[6].

-

The other aromatic carbons will appear between 128 and 140 ppm. The quaternary (ipso) carbons attached to the carbonyl and the dioxolane-substituted ring will be weaker than the protonated carbons. Carbons on the fluorophenyl ring will show smaller two- and three-bond couplings to fluorine.

-

-

Acetal Carbon (δ ~103.0 ppm): The acetal carbon (O-CH-O) is characteristic and appears around 103 ppm, clearly distinguishing it from aromatic carbons[7].

-

Dioxolane Carbons (δ ~65.0 ppm): The two equivalent methylene carbons of the dioxolane ring appear in the aliphatic region around 65 ppm, consistent with carbons in an ether-like environment[7].

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Background Scan: Perform a background scan of the empty instrument to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software automatically performs the Fourier transform and background subtraction to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Dioxolane) | 2980 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| Acetal/Ether C-O Stretch | 1150 - 1050 | Strong |

In-depth Interpretation of IR Spectrum

-

Carbonyl (C=O) Stretch (1670-1650 cm⁻¹): The most prominent peak in the spectrum will be the strong, sharp absorption from the C=O stretch of the aromatic ketone. Its position is at a lower frequency compared to saturated ketones (~1715 cm⁻¹) due to the resonance delocalization (conjugation) of the carbonyl group with both aromatic rings[8].

-

C-H Stretching Region (3100-2850 cm⁻¹): Two types of C-H stretches will be visible. Weaker to medium peaks above 3000 cm⁻¹ are characteristic of aromatic C-H bonds. Medium intensity peaks below 3000 cm⁻¹ correspond to the sp³-hybridized C-H bonds of the dioxolane ring[9].

-

Fingerprint Region (Below 1600 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C Stretches: A series of sharp peaks between 1600 and 1450 cm⁻¹ confirm the presence of the benzene rings.

-

C-O and C-F Stretches: This region is dominated by strong absorptions from C-O and C-F single bonds. The C-F stretch typically appears as a very strong band between 1250-1100 cm⁻¹. The C-O stretches of the acetal are also strong and appear in the 1150-1050 cm⁻¹ range. The overlap of these strong signals can make precise assignment challenging without computational support.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule's connectivity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) interface (GC-MS) for separation from any potential impurities.

-

Ionization Method: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Acquisition Parameters:

-

Ion Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₆H₁₃FO₃

-

Exact Mass: 288.0849 g/mol

-

Molecular Ion (M⁺): m/z = 288

Predicted Major Fragments:

| m/z | Proposed Fragment Structure / Loss |

| 288 | [M]⁺ (Molecular Ion) |

| 195 | [M - C₆H₄F]⁺ or [C₆H₄(C₃H₅O₂)-CO]⁺ |

| 165 | [C₆H₄(C₃H₅O₂)]⁺ |

| 123 | [C₆H₄F-CO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 73 | [C₃H₅O₂]⁺ (Dioxolane fragment) |

In-depth Interpretation of Mass Spectrum

The mass spectrum provides a powerful confirmation of the molecular structure through its unique fragmentation pattern.

-

Molecular Ion: The peak at m/z 288 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. The intensity of this peak is expected to be significant due to the stability of the aromatic system.

-

Primary Fragmentation Pathways: The most characteristic fragmentation of benzophenones is α-cleavage at the bonds adjacent to the carbonyl group[10].

-

Cleavage 1: Loss of the 4-fluorophenyl radical (•C₆H₄F) results in the benzoyl cation at m/z 195 . This is often a very stable and abundant fragment.

-

Cleavage 2: Loss of the 3-(1,3-dioxolan-2-yl)phenyl radical results in the 4-fluorobenzoyl cation at m/z 123 .

-

Further Fragmentation: The 4-fluorobenzoyl cation (m/z 123) can subsequently lose carbon monoxide (CO) to yield the 4-fluorophenyl cation at m/z 95 .

-

-

Dioxolane Ring Fragmentation: The dioxolane group itself can fragment, leading to a characteristic ion at m/z 73 , corresponding to [C₃H₅O₂]⁺.

Caption: Proposed primary fragmentation pathway for 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone under EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating analytical package for the characterization of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone. Each technique offers orthogonal yet complementary data that, when synthesized, confirms the molecular structure, identifies all key functional groups, and establishes a unique spectroscopic fingerprint. The protocols and interpretations detailed in this guide represent a best-practice approach for ensuring the identity and quality of this important chemical intermediate in a research or drug development setting.

References

- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.

- Catinella, S., Traldi, P., & Ceraulo, L. (2006). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 622-629.

- Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum.

- eGyanKosh. (n.d.).

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.

- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.

- University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR).

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ChemicalBook. (n.d.). 1,3-Dioxolane(646-06-0) 1H NMR spectrum.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 4-Fluorobenzophenone(345-83-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzophenone(119-61-9) 13C NMR spectrum.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[1H NMR] - Spectrum.

Sources

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 4-Fluorobenzophenone(345-83-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR and mass spectrometry of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a multifaceted molecule incorporating three key functional groups: a fluorinated aromatic ring, a benzophenone core, and a dioxolane (cyclic acetal) moiety. This guide provides a comprehensive analysis of the analytical techniques required to confirm its structure, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental choices and interpretative strategies, ensuring a robust and self-validating approach to structural elucidation.

Molecular Structure and Analytical Overview

A foundational understanding of the molecule's architecture is critical for predicting and interpreting spectroscopic data. The structure contains distinct regions that will yield characteristic signals in both NMR and MS analyses.

Figure 2: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for obtaining an electron ionization mass spectrum. The choice of a 70 eV ionization energy is a well-established standard that provides a good balance between generating a detectable molecular ion and achieving reproducible, structurally informative fragmentation. [1]

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in dichloromethane. Dilute to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split ratio: 20:1)

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 150 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: 50-350 m/z

-

Data Interpretation

The resulting mass spectrum should be analyzed for the presence of the molecular ion and the key fragment ions predicted above. High-resolution mass spectrometry (HRMS) would allow for the confirmation of elemental compositions for each ion.

| Ion Description | Predicted Formula | Predicted Exact Mass (m/z) |

| Molecular Ion [M]˙⁺ | C₁₆H₁₃FO₃ | 286.08487 |

| 4-fluorobenzoyl cation | C₇H₄FO | 123.02460 |

| 3-(1,3-dioxolan-2-yl)benzoyl cation | C₁₁H₉O₃ | 191.07084 |

| Fluorophenyl cation | C₆H₄F | 95.02970 |

| Table 1: Predicted key ions and their exact masses for MS analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

¹H NMR Analysis

Causality of Chemical Shifts:

-

Aromatic Protons (7.0-8.0 ppm): These protons are deshielded due to the ring current effect of the aromatic systems. Protons ortho to the carbonyl group will be further deshielded. Protons on the fluorinated ring will show coupling to the fluorine atom.

-

Acetal Proton (H7, ~5.8-6.0 ppm): This single proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding.

-

Dioxolane Protons (H8/H9, ~4.0-4.2 ppm): These four protons on the ethylenedioxy bridge are in a shielded environment relative to the acetal proton but are deshielded compared to a simple alkane due to the adjacent oxygen atoms. [2][3]

Table 2: Predicted ¹H NMR spectral data for 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone.Predicted Proton(s) Integration Multiplicity (Splitting) Approx. Chemical Shift (δ, ppm) H-2', H-6' 2H Doublet of doublets (dd) 7.8 - 7.9 H-3', H-5' 2H Triplet (t) or dd 7.1 - 7.2 Aromatic (unsubst. ring) 4H Multiplet (m) 7.4 - 7.8 Acetal CH 1H Singlet (s) 5.8 - 6.0 Dioxolane CH₂CH₂ 4H Multiplet (m) 4.0 - 4.2

¹³C NMR Analysis

Causality of Chemical Shifts:

-

Carbonyl Carbon (~194-196 ppm): The C=O group is highly deshielded and appears far downfield.

-

Aromatic Carbons (115-140 ppm): These appear in the typical aromatic region. The carbon attached to fluorine (C4') will show a large ¹JCF coupling constant and a chemical shift around 165 ppm. Other carbons in the fluorinated ring will show smaller ²JCF, ³JCF, etc. couplings.

-

Acetal Carbon (C7, ~102-104 ppm): This carbon, bonded to two oxygens, is significantly deshielded relative to other sp³ carbons.

-

Dioxolane Carbons (C8/C9, ~65 ppm): These sp³ carbons are deshielded by the attached oxygen atoms. [4]

Table 3: Predicted ¹³C NMR spectral data.Predicted Carbon(s) Approx. Chemical Shift (δ, ppm) Key Feature C=O 194 - 196 Quaternary, low intensity C4' (C-F) ~165 (d, ¹JCF ≈ 250 Hz) Large C-F coupling C1', C1, C3 130 - 140 Quaternary, aromatic Aromatic CH 115 - 132 C-F and C-H couplings C7 (Acetal) 102 - 104 CH, deshielded sp³ C8, C9 (Dioxolane) ~65 CH₂, shielded sp³

¹⁹F NMR Analysis

Rationale for Use: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. [5][6]It provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine. [7][8] Expected Spectrum: A single resonance is expected. The chemical shift for a fluorine on a benzophenone is typically in the range of -105 to -115 ppm (relative to CFCl₃). This signal will be split into a triplet or doublet of doublets due to coupling with the two ortho aromatic protons (H-3' and H-5').

| Nucleus | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| ¹⁹F | Triplet (t) or dd | -105 to -115 |

| Table 4: Predicted ¹⁹F NMR spectral data. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Ensure proper shimming for high resolution.

-

Integrate the peaks to determine proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbons.

-

A longer acquisition time may be needed due to the lower sensitivity of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse fluorine spectrum. Proton decoupling is often not necessary but can simplify the spectrum to a singlet.

-

Set the spectral window to be wide enough to encompass the expected chemical shift.

-

Figure 3: General workflow for NMR-based structural confirmation.

Conclusion: An Integrated Approach

The structural elucidation of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a self-validating process when MS and multi-nuclear NMR spectroscopy are used in concert. Mass spectrometry confirms the molecular weight (286.08 g/mol ) and provides key fragments (m/z 123, 191) that validate the benzophenone core and its substituents. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, while ¹⁹F NMR provides unambiguous confirmation of the fluorine's presence and position. Together, these techniques provide the rigorous, multi-faceted evidence required by the scientific and pharmaceutical communities.

References

- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.

- Sci-Hub. (n.d.). Conformational and configurational study of 1,3‐dioxolanes by proton and carbon NMR spectroscopy. Sci-Hub.

- Satheeshkumar, R., et al. (n.d.). Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). Researchers Universidad San Sebastián.

- Doc Brown's Chemistry. (n.d.).

- eGyanKosh. (n.d.).

- Quora. (2024). How to interpret the 19F NMR spectra. Quora.

- BenchChem. (2025). Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

- ResearchGate. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast...

- ResearchGate. (n.d.).

- University of Potsdam. (n.d.). 19Flourine NMR. University of Potsdam.

- Tepe, J. J., & DeKorver, K. A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic letters, 21(13), 5095–5099.

- ChemicalBook. (n.d.). 1,3-Dioxolane(646-06-0) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sci-Hub. Conformational and configurational study of 1,3‐dioxolanes by proton and carbon NMR spectroscopy / Magnetic Resonance in Chemistry, 1995 [sci-hub.st]

- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. quora.com [quora.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

Physical and chemical properties of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone. As a specialized benzophenone derivative, this compound holds potential as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages expert analysis of its constituent functional groups and data from closely related structural analogs to present a robust predictive profile. We will delve into its structural identification, physicochemical characteristics, spectroscopic signatures, a probable synthetic pathway, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's behavior and characteristics.

Compound Identification and Structure

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is an aromatic ketone featuring a fluorinated phenyl ring and a second phenyl ring substituted with a dioxolane group at the meta-position. The dioxolane moiety is a cyclic acetal, which serves as a protecting group for a benzaldehyde functional group. This structural feature is critical, as it allows for selective reactions on other parts of the molecule before deprotection to reveal the aldehyde.

Structural Representation

The molecular structure of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is depicted below.

Structure of 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Compound Identifiers

The table below summarizes the key identifiers and computed properties for the target molecule, derived from its structure and by analogy with similar compounds like 4-fluorobenzophenone and other substituted benzophenones.

| Identifier | Value | Source |

| IUPAC Name | (3-(1,3-dioxolan-2-yl)phenyl)(4-fluorophenyl)methanone | - |

| Molecular Formula | C₁₆H₁₃FO₃ | - |

| Molecular Weight | 272.27 g/mol | - |

| Monoisotopic Mass | 272.08487 Da | - |

| CAS Number | Not Assigned | - |

Physicochemical Properties

The physical and chemical properties of a molecule are dictated by its structure, including functional groups, polarity, and molecular weight. The properties listed below are predicted based on established chemical principles and data from analogous compounds.

| Property | Predicted Value | Rationale & References |

| Appearance | White to light beige crystalline powder | Based on the appearance of 4-fluorobenzophenone.[2] |

| Melting Point (°C) | 60 - 80 °C (Estimate) | The parent 4-fluorobenzophenone melts at 47-49 °C.[3] The addition of the larger dioxolane-phenyl group is expected to increase the melting point due to increased molecular weight and potential for different crystal packing. |

| Boiling Point (°C) | > 300 °C (at 760 mmHg) | High molecular weight aromatic ketones typically have high boiling points. 4-fluorobenzophenone boils at 159-161 °C at a reduced pressure of 13 mmHg.[2] |

| Solubility | Soluble in organic solvents (e.g., Benzene, Hexanes, Acetone); Insoluble in water. | Based on the solubility profile of 4-fluorobenzophenone and the nonpolar nature of the molecule.[2] |

| XLogP3 | ~4.0 | 4-Fluorobenzophenone has an XLogP3 of 3.5.[4] The dioxolane group will slightly increase lipophilicity. |

| Topological Polar Surface Area (TPSA) | 44.8 Ų | Calculated based on a TPSA of 17.1 Ų for the ketone in 4-fluorobenzophenone[4] and 27.7 Ų for the dioxolane group. |

| Stability | Stable under normal conditions. Sensitive to strong acids. | The dioxolane group is an acetal, which is known to be labile under acidic conditions, leading to deprotection.[5] The fluorobenzophenone core is generally stable. |

Synthetic Approach: Friedel-Crafts Acylation

A logical and industrially relevant method for synthesizing 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is the Friedel-Crafts acylation .[6] This well-established electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The proposed synthesis proceeds in two main stages:

-

Preparation of the Acylating Agent: 3-(1,3-dioxolan-2-yl)benzoic acid[7][8][9] is converted to its more reactive acyl chloride derivative, 3-(1,3-dioxolan-2-yl)benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation of Fluorobenzene: The resulting acyl chloride is reacted with fluorobenzene using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a modern solid-supported catalyst like scandium triflate, to yield the final product.[10][11] Fluorine is an ortho, para-directing group, leading to high selectivity for the desired 4'- (para) substituted product.[12][13]

Synthetic Workflow Diagram

Proposed Friedel-Crafts acylation synthesis route.

Experimental Protocol (General)

Step 1: Synthesis of 3-(1,3-dioxolan-2-yl)benzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) either neat or in an inert solvent like dichloromethane (DCM).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃, 1.1 equivalents) in an anhydrous solvent such as DCM or dichloroethane.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of 3-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) in the same solvent to the AlCl₃ suspension.

-

After stirring for 15-30 minutes, add fluorobenzene (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone.

Reactivity and Chemical Stability

The chemical behavior of this molecule is governed by its three primary functional regions: the benzophenone core, the fluorinated aromatic ring, and the dioxolane protecting group.

-

Dioxolane Group: This cyclic acetal is the most reactive site under specific conditions. It is stable to bases, nucleophiles, and many oxidizing and reducing agents.[5] However, it is readily cleaved under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) to regenerate the parent aldehyde (3-formyl-4'-fluorobenzophenone).[5] This selective deprotection is a cornerstone of its utility in multi-step synthesis.[14][15][16][17]

-

Ketone Carbonyl: The carbonyl group of the benzophenone is moderately reactive. It can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride.

-

Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution, although they are generally deactivated by the electron-withdrawing ketone. The fluorine atom on one ring and the dioxolane-substituted acyl group on the other will direct further substitutions. The C-F bond is very stable and generally unreactive under standard synthetic conditions.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not available, a predictive analysis based on the molecular structure is provided. The study of substituted benzophenones shows that substituents significantly influence spectroscopic properties.[18][19][20][21][22]

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic Protons (8H): Complex multiplets in the range of δ 7.2-8.0 ppm. The protons on the fluorinated ring will show coupling to fluorine. - Dioxolane Methine Proton (1H): A singlet around δ 5.8-6.0 ppm. - Dioxolane Methylene Protons (4H): A multiplet (or two multiplets) around δ 4.0-4.2 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of δ 194-197 ppm. - Aromatic Carbons: Multiple signals between δ 125-140 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. - Dioxolane Methine Carbon: A signal around δ 102-104 ppm. - Dioxolane Methylene Carbons: A signal around δ 65 ppm. |

| ¹⁹F NMR | - A single signal for the fluorine atom, likely in the range of δ -110 to -115 ppm (relative to CFCl₃). |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 272. - Key Fragments: A prominent peak at m/z = 123 corresponding to the [FC₆H₄CO]⁺ fragment, and a peak at m/z = 149 corresponding to the [ (CHO)C₆H₄CO]⁺ fragment after rearrangement/fragmentation of the dioxolane group. This is analogous to the known fragmentation of 4-fluorobenzophenone.[4] |

Safety and Handling

As no specific safety data exists for the title compound, precautions should be based on closely related analogs, such as 4-fluorobenzophenone.[2][3][4][23]

-

Hazard Classification: Assumed to be an irritant.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a specialized organic compound with significant potential as a synthetic intermediate. Its key feature is the acid-labile dioxolane group, which serves as a masked aldehyde, enabling complex, multi-step synthetic strategies. This guide provides a robust, predictive framework for its physicochemical properties, synthesis, and handling based on expert analysis of its chemical structure and data from analogous compounds. Researchers and scientists can use this information as a foundational resource for incorporating this versatile building block into their synthetic programs.

References

-

Baughman, B. M., Stennett, E. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. Available from: [Link]

-

PubMed. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Available from: [Link]

-

ResearchGate. Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Available from: [Link]

-

Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. Available from: [Link]

-

AIP Publishing. The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Available from: [Link]

-

University of Bristol School of Chemistry. Protecting Groups. Available from: [Link]

-

Wikipedia. Dioxolane. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24726685, 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67663, 4-Fluorobenzophenone. Available from: [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24726747, 4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

PubChemLite. 3-(1,3-dioxolan-2-yl)benzoic acid. Available from: [Link]

- Google Patents. CN101462931A - Method for acylating fluorobenzene.

-

R Discovery. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

-

ResearchGate. Synthesis and refining of benzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]

Sources

- 1. 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone | C16H12ClFO3 | CID 24726685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzophenone | 345-83-5 [amp.chemicalbook.com]

- 3. 4-Fluorobenzophenone 97 345-83-5 [sigmaaldrich.com]

- 4. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. PubChemLite - 3-(1,3-dioxolan-2-yl)benzoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 8. biosynth.com [biosynth.com]

- 9. 773101-97-6|3-(1,3-Dioxolan-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. Dioxolane - Wikipedia [en.wikipedia.org]

- 16. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 17. scribd.com [scribd.com]

- 18. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]

- 19. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scialert.net [scialert.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. scbt.com [scbt.com]

The Rising Therapeutic Potential of Fluorinated Benzophenone Derivatives: A Technical Guide

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] The strategic incorporation of fluorine atoms into this core structure has emerged as a powerful tool to modulate and enhance its therapeutic properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of fluorinated benzophenone derivatives. We will delve into their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Strategic Role of Fluorine in Benzophenone Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[3] Fluorine's unique properties—high electronegativity, small atomic size similar to hydrogen, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] In the context of the benzophenone scaffold, fluorination can lead to enhanced interactions within protein binding pockets and alter electronic properties, which can translate to increased potency and selectivity.[4] For instance, molecular dynamics studies have shown that fluorination can enhance the interaction between a benzophenone analogue and key catalytic residues in protein kinases, such as Protein Kinase C (PKC).[4]

Synthesis of Fluorinated Benzophenone Scaffolds

The creation of these valuable compounds relies on robust synthetic methodologies. Key reactions such as Friedel-Crafts acylation and iterative nucleophilic aromatic substitution are commonly employed.

-

Friedel-Crafts Acylation: This classic reaction is a cornerstone for synthesizing benzophenone derivatives. It involves the acylation of a fluorinated aromatic ring with a benzoyl chloride derivative (or vice versa) in the presence of a Lewis acid catalyst. This method allows for the direct formation of the core diaryl ketone structure.[5]

-

Iterative Nucleophilic Aromatic Substitution (SNAr): This powerful technique is particularly useful for creating highly substituted and complex fluorinated benzophenones. Starting with a polyfluorinated benzophenone, such as hexafluorobenzophenone, various nucleophiles (e.g., amines, alkoxides, thiols) can be sequentially introduced by displacing fluorine atoms at specific positions.[6] This approach offers a high degree of control for building molecular diversity and fine-tuning structure-activity relationships (SAR).

Caption: Key synthetic routes to fluorinated benzophenones.

Anticancer Activity: Targeting Cell Proliferation and Survival

Fluorinated benzophenone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][7][8]

Mechanism of Action

Many benzophenone derivatives exert their cytotoxic effects by targeting critical cellular machinery. Some compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Others have been shown to inhibit key signaling pathways, such as the MEK/ERK pathway, which is often hyperactivated in cancers like pancreatic cancer.[9] This inhibition suppresses cancer cell proliferation. Furthermore, studies have indicated that certain derivatives can induce apoptosis by triggering the collapse of the mitochondrial membrane potential and activating caspases, the executioner proteins of apoptosis.[8][10]

Caption: Anticancer mechanisms of fluorinated benzophenones.

In Vitro Cytotoxicity Data

The anticancer potential of these compounds is quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzophenone Derivative 10a | A549 (Lung) | 0.029 - 0.062 | [8] |

| Benzophenone Derivative 1 | HL-60 (Leukemia) | 0.48 | [11][12] |

| Benzophenone Derivative 1 | SMMC-7721 (Liver) | 0.26 | [11][12] |

| Fluorinated Benzophenone | EAC & DLA cells | ~5 | [1] |

| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [7] |

| Substituted 2-hydroxybenzophenones | PC3 (Prostate) | 12.09 - 26.49 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzophenone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Antimicrobial Activity: A New Frontier

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated benzophenones have shown promise in this area, exhibiting activity against a range of bacteria.[14][15]

Mechanism of Action

The antimicrobial action of benzophenones often involves the disruption of the bacterial cell wall or membrane.[15] This can lead to the leakage of essential intracellular components, such as proteins, ultimately causing bacterial cell death.[15] The specific interactions can be influenced by the substitution pattern on the benzophenone core.

Antimicrobial Potency Data

The effectiveness of antimicrobial compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.[16][17]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Garcinia Benzophenone (Xanthochymol) | Methicillin-resistant S. aureus (MRSA) | 3.1 - 12.5 | [18] |

| 2,2′,4-Trihydroxybenzophenone | Various poultry pathogens | 62.5 - 250 | [15] |

| Benzophenone-azetidinone hybrids | Various bacterial and fungal strains | 12.5 - 100 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17][19][20]

-

Prepare Inoculum: Culture the target bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.[16][20]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.[16][17]

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.[16]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[17]

-

Determine MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16][17]

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach

Fluorinated organic molecules are powerful tools for designing potent and selective enzyme inhibitors.[3] The unique properties of fluorine can be leveraged to create transition-state analogues or irreversible inhibitors that form covalent bonds with active site residues.[21] Fluorinated benzophenones have been explored as inhibitors for various enzymes, including protein kinases, steroid sulfatase (STS), and enzymes implicated in Alzheimer's disease like β-secretase (BACE-1).[1][4][22]

For example, benzophenone-4,4'-O,O-bis-sulfamate has been identified as a highly potent, irreversible inhibitor of steroid sulfatase, an important target in oncology.[22] Other fluorinated derivatives have shown good potency against BACE-1, with IC50 values in the low micromolar range.[1] Kinetic studies are crucial to understand the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to guide the rational design of next-generation inhibitors.[3]

Conclusion and Future Perspectives

Fluorinated benzophenone derivatives represent a versatile and highly promising class of bioactive compounds. The strategic incorporation of fluorine provides a powerful lever to enhance their anticancer, antimicrobial, and enzyme inhibitory activities. The wealth of synthetic strategies allows for extensive exploration of the chemical space to optimize potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, exploring synergistic combinations with existing drugs, and advancing the most promising leads through preclinical and clinical development. The continued investigation of these scaffolds is poised to deliver novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). UKHSA Research Portal.

- Synthesis of fluorinated benzophenones for biological activity probing. (2022). Macquarie University Research Portal.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.

- Broth Microdilution. (n.d.). MI - Microbiology.

- Broth microdilution. (n.d.). Wikipedia.

- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.

- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). ResearchSpace@UKZN.

- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.

- The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (n.d.). RSC Publishing.

- Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (2012). PubMed.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.

- Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. (2003). ResearchGate.

- Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. (2019). PubMed.

- Versatile Benzophenone Derivatives: Broad Spectrum Antibiotics, Antioxidants, Anticancer Agents and Fe(III) Chemosensor. (n.d.). Scilit.

- Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. (n.d.). Semantic Scholar.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews.

- Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (n.d.). Oriental Journal of Chemistry.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Semantic Scholar.

- Structures of synthetic and natural benzophenones with anticancer activity. (n.d.). ResearchGate.

- Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. (2004). Department of Pharmacology.

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). IntechOpen.

- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (n.d.). SciELO.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). NIH.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.

- Enzyme inhibition by fluoro compounds. (2000). ResearchGate.

- Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers.

- Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023). arXiv.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC.

- Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. (n.d.). PubMed.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Scilit.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2025). PubMed.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. figshare.mq.edu.au [figshare.mq.edu.au]

- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 6. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. | Semantic Scholar [semanticscholar.org]

- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. — Department of Pharmacology [pharm.ox.ac.uk]

An In-Depth Technical Guide to the Dioxolane Protecting Group in Organic Synthesis

Introduction: The Strategic Imperative of Protection in Synthesis

In the intricate chess game of multi-step organic synthesis, the ultimate goal is to construct a complex target molecule with precision and efficiency. However, the very reactivity that makes functional groups useful can also be a liability. A reagent intended for one part of a molecule can indiscriminately react with other sensitive functionalities, leading to undesired side products and diminished yields. This challenge necessitates the strategic use of protecting groups—molecular "scaffolding" that temporarily masks a reactive site, rendering it inert to specific reaction conditions.[1][2]

An ideal protecting group should be:

-

Easy to install and remove: The protection and deprotection steps should be high-yielding and operationally simple.[1]

-

Robust: It must be stable to the reaction conditions it is meant to endure.[1]

-

Orthogonal: Its removal should be possible under conditions that do not affect other protecting groups or sensitive parts of the molecule.[1][3]

Among the arsenal of protecting groups for carbonyls (aldehydes and ketones), the 1,3-dioxolane stands out as a cornerstone of modern synthesis.[4] Formed from the reaction of a carbonyl with ethylene glycol, this cyclic acetal is prized for its exceptional stability in basic, nucleophilic, and many reductive/oxidative environments, coupled with its predictable lability under acidic conditions.[3][5][6] This guide provides a comprehensive exploration of the dioxolane protecting group, from its underlying chemical principles to its practical application in complex synthetic workflows.

Part 1: The Chemistry of Dioxolane Formation

The protection of a carbonyl as a dioxolane is a classic example of acetalization—an acid-catalyzed, reversible reaction.[6] Understanding the mechanism and the factors that influence the equilibrium is critical for achieving high yields.

The Acid-Catalyzed Mechanism

The formation of a dioxolane proceeds through a well-established, multi-step mechanism:

-

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This is the activation step.

-

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: The final deprotonation of the cyclic intermediate regenerates the acid catalyst and yields the neutral dioxolane product.

dot graph Dioxolane_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Acid-Catalyzed Dioxolane Formation", labelloc=t, fontsize=14]; node [shape=none, fontsize=11, fontname="Helvetica"]; edge [arrowsize=0.7];

// Reactants Carbonyl [label="R(C=O)R'"]; EthyleneGlycol [label="HO(CH₂)₂OH"]; H_plus_fwd [label="H⁺ (cat.)", fontcolor="#EA4335"];

// Intermediates ProtonatedCarbonyl [label="R(C=OH⁺)R'"]; Hemiacetal [label="Hemiacetal Intermediate"]; Oxocarbenium [label="Oxocarbenium Ion"]; ProtonatedDioxolane [label="Protonated Dioxolane"];

// Products Dioxolane [label="Dioxolane Product"]; Water [label="H₂O"]; H_plus_rev [label="H⁺", fontcolor="#EA4335"];

// Flow {rank=same; Carbonyl; EthyleneGlycol; H_plus_fwd;} Carbonyl -> ProtonatedCarbonyl [label="+ H⁺"]; ProtonatedCarbonyl -> Hemiacetal [label="+ HO(CH₂)₂OH"]; Hemiacetal -> Oxocarbenium [label="- H₂O"]; Oxocarbenium -> ProtonatedDioxolane [label=" Intramolecular\n Cyclization"]; ProtonatedDioxolane -> Dioxolane [label="- H⁺"]; Dioxolane -> Water [style=invis]; // for layout

// Reverse reaction for equilibrium Dioxolane -> ProtonatedDioxolane [dir=back, label="+ H⁺", color="#4285F4"]; } hoto Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.

Driving the Equilibrium: The Role of Water Removal

The formation of a dioxolane is a reversible equilibrium process.[6][7] To ensure a high yield of the protected product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. The most effective strategy is the continuous removal of the water byproduct from the reaction mixture.[5][6][8]

The Dean-Stark apparatus is the classic and most efficient tool for this purpose.[5][6][8][9] The reaction is conducted in a solvent, typically toluene or benzene, that forms a lower-boiling azeotrope with water. As the mixture refluxes, the azeotrope distills into the Dean-Stark trap. Upon cooling, the water and the immiscible organic solvent separate, with the denser water collecting at the bottom of the trap and the lighter solvent overflowing back into the reaction flask.[10] This physical sequestration of water effectively drives the reaction to completion.

Other methods for water removal include the use of chemical desiccants, such as anhydrous magnesium sulfate or molecular sieves, or employing reagents like trialkyl orthoformates that react with water.[5][8]

Catalyst Selection

A variety of Brønsted and Lewis acids can catalyze dioxolane formation. The choice of catalyst often depends on the substrate's sensitivity and the desired reaction conditions.

| Catalyst Type | Examples | Typical Conditions & Notes |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), HCl | p-TsOH is the most common, effective, and inexpensive catalyst.[3][5] Used in catalytic amounts with azeotropic water removal. |

| Lewis Acids | BF₃·OEt₂, In(OTf)₃, Ce(OTf)₃ | Can be effective under milder conditions or for less reactive ketones.[3] Some Lewis acids can promote the reaction at room temperature.[5] |

| Solid Acids | Montmorillonite K-10, Sulfated Zirconia | Heterogeneous catalysts that can be easily filtered off, simplifying workup.[11] Often used in solvent-free microwave conditions.[2] |

| Iodine | I₂ | A remarkably mild and neutral catalyst for acetalization, tolerating many acid-sensitive groups.[5][12] |

The causality behind choosing p-TsOH in toluene is its efficacy, low cost, and the ideal boiling point of the toluene/water azeotrope for controlled reflux. For highly acid-sensitive substrates, a milder Lewis acid or iodine provides a less destructive pathway.

Part 2: Stability and Orthogonality

The utility of the dioxolane group is defined by its stability profile. It is exceptionally robust under conditions where many other functional groups would react, making it an excellent orthogonal protecting group.

Stability Profile

Dioxolanes are inert to a wide array of common reagents, a consequence of their acetal structure which lacks acidic protons and is not susceptible to nucleophilic attack at the protected carbon.

| Reagent Class | Stability | Examples & Commentary |

| Bases & Nucleophiles | Highly Stable | Unaffected by hydroxides, alkoxides, amines, and organometallic reagents such as Grignard (RMgX) and organolithium (RLi) species.[3][5][6] This allows for transformations like ester saponification or additions to other carbonyls.[9] |

| Reducing Agents | Highly Stable | Stable to common hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[6] This enables the selective reduction of esters, amides, or nitriles in the presence of a protected ketone or aldehyde.[13] |

| Oxidizing Agents | Generally Stable | Resistant to mild chromium-based reagents (PCC, PDC) and other common oxidants.[5][6] However, very strong oxidants, particularly in the presence of Lewis acids, can cleave the acetal.[5] |

| Acids | Labile | The primary liability of dioxolanes is their sensitivity to acid, which is the basis for their removal.[6] They are readily cleaved by aqueous acid.[3][5] |

This stability makes the dioxolane orthogonal to base-labile groups (e.g., esters, Fmoc) and many silyl ethers.[3]

Chemoselectivity in Protection

The inherent reactivity difference between aldehydes and ketones allows for selective protection. Aldehydes are sterically less hindered and electronically more electrophilic than ketones, causing them to react faster.[4][14][15][16]

-

Aldehyde vs. Ketone: By carefully controlling reaction time and temperature, an aldehyde can often be selectively protected in the presence of a ketone.[6][14]

-

Saturated vs. α,β-Unsaturated Ketones: Saturated ketones are generally more reactive towards acetal formation than their α,β-unsaturated counterparts, allowing for selective protection.[6][17]

dot graph Chemoselectivity { graph [rankdir="LR", splines=ortho, nodesep=0.8, label="Chemoselective Protection Workflow", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontsize=11, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [arrowsize=0.7];

// Nodes Substrate [label="Substrate\n(Aldehyde + Ketone)"]; Protection [label="Ethylene Glycol,\nH⁺ (cat.), Controlled Time"]; ProtectedIntermediate [label="Selectively Protected\nIntermediate"]; Reaction [label="Reaction at Ketone\n(e.g., Grignard, LiAlH₄)"]; Deprotection [label="Aqueous Acid\n(H₃O⁺)"]; FinalProduct [label="Final Product"];

// Flow Substrate -> Protection; Protection -> ProtectedIntermediate; ProtectedIntermediate -> Reaction; Reaction -> Deprotection; Deprotection -> FinalProduct; } hoto Caption: Workflow for selective protection and subsequent reaction.

Part 3: Deprotection Strategies

The regeneration of the carbonyl group is typically straightforward, accomplished by acid-catalyzed hydrolysis—the microscopic reverse of the formation mechanism.[6]

Mechanism of Hydrolysis

The cleavage mechanism is initiated by the protonation of one of the dioxolane oxygens, followed by ring-opening to form a hydroxy-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation regenerates the carbonyl and ethylene glycol.